2-(Ethoxymethylidene)cyclohexan-1-one

Beschreibung

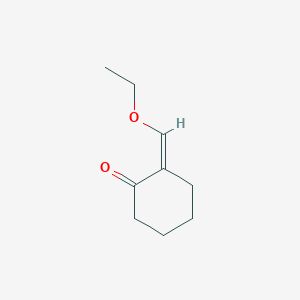

2-(Ethoxymethylidene)cyclohexan-1-one is a cyclohexanone derivative featuring an ethoxymethylidene substituent (–CH=C(OEt)) at the 2-position.

Eigenschaften

Molekularformel |

C9H14O2 |

|---|---|

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

(2Z)-2-(ethoxymethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c1-2-11-7-8-5-3-4-6-9(8)10/h7H,2-6H2,1H3/b8-7- |

InChI-Schlüssel |

WWMTWPZYVBEPOX-FPLPWBNLSA-N |

Isomerische SMILES |

CCO/C=C\1/CCCCC1=O |

Kanonische SMILES |

CCOC=C1CCCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl vinyl ether in the presence of a base, followed by acid-catalyzed hydrolysis. The reaction conditions typically include temperatures ranging from 50 to 110°C and reaction times of 1 to 8 hours .

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of cyclohexene using oxidizing agents such as hydrogen peroxide and vanadium catalysts. This method is favored for its high yield and low environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Ethoxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and other substituted products

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Building Block for Heterocycles:

2-(Ethoxymethylidene)cyclohexan-1-one serves as a precursor for synthesizing various heterocyclic compounds. It has been used to create thiophene, pyrazole, and isoxazole derivatives through straightforward reaction sequences. These derivatives often exhibit biological activity, making them valuable in pharmaceutical research .

2. Anticancer Activity:

Recent studies have evaluated the cytotoxicity of compounds synthesized from this compound against several cancer cell lines, including gastric (NUGC), colon (DLDI), liver (HA22T, HEPG2), and breast (MCF) cancers. Some derivatives demonstrated significant anticancer activity while maintaining low toxicity towards non-cancerous cells .

| Compound | Cancer Cell Line | Cytotoxicity Level |

|---|---|---|

| 5 | NUGC | High |

| 10c | DLDI | Moderate |

| 13b | HEPG2 | High |

| 18b | MCF | Low |

3. Tyrosine Kinase Inhibition:

The synthesized derivatives also showed inhibition against tyrosine kinases such as c-KIT and VEGFR-2, which are crucial targets in cancer therapy. This suggests that compounds derived from this compound could be further developed into therapeutic agents targeting specific cancer pathways .

Applications in Material Science

1. Polymer Chemistry:

The compound has potential applications in polymer chemistry as a reactive intermediate for creating functionalized polymers. Its ability to undergo polymerization reactions can lead to materials with tailored properties for use in coatings, adhesives, and other industrial applications.

2. Cosmetic Formulations:

Research indicates that derivatives of this compound can be incorporated into cosmetic formulations due to their moisturizing properties. Experimental designs have shown that these compounds can enhance the sensory attributes of cosmetic products while also providing skin benefits .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

In a study focused on synthesizing new anticancer agents, researchers utilized this compound to create a series of novel pyrazole derivatives. The compounds were evaluated for their cytotoxic effects against various cancer cell lines, revealing some with promising activity profiles while exhibiting minimal toxicity towards normal cells .

Case Study 2: Development of Cosmetic Products

A study involving the formulation of topical cosmetic products incorporated derivatives of this compound. The formulations were assessed for their physical properties and moisturizing effects using response surface methodology, demonstrating enhanced skin hydration and sensory qualities compared to standard formulations .

Wirkmechanismus

The mechanism of action of 2-(Ethoxymethylidene)cyclohexan-1-one involves its reactivity as an electrophile. The ethoxymethylidene group enhances its electrophilic character, making it susceptible to nucleophilic attacks. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Ketamine Derivatives

Compounds like methoxetamine (MXE) (2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one) and DMXE (2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one) share the cyclohexanone core but feature amino and aryl substituents instead of ethoxymethylidene . These derivatives are synthesized via reductive amination or nucleophilic substitution, with yields varying based on steric and electronic factors. In contrast, 2-(Ethoxymethylidene)cyclohexan-1-one likely forms via aldol condensation, as seen in analogs like (E)-2-(furan-2-ylmethylene)cyclohexan-1-one (C11) (94% yield under catalytic conditions) .

Benzylidene Cyclohexanones

- 2-(4-Nitrobenzylidene)cyclohexan-1-one (CAS 22114-45-0): Features a nitro group, which is electron-withdrawing, reducing reactivity in nucleophilic additions compared to the ethoxy group .

- 2-(4-Methoxybenzylidene)cyclohexan-1-one (CAS 5765-29-7): The methoxy group enhances electron density, similar to ethoxymethylidene, but lacks the conjugated double bond .

Dithiolan/Dithian Derivatives

Compounds 9b and 10b () incorporate sulfur-containing substituents, which alter electronic properties and increase molecular weight (290.44–304.47 g/mol) compared to the oxygen-based ethoxymethylidene analog (~154.21 g/mol). These sulfur analogs show higher yields (52–94%) in dithi(ol)anylium tetrafluoroborate-mediated syntheses .

Physical and Spectroscopic Properties

Table 1: Structural and Physical Comparisons

Table 2: Spectroscopic Techniques

Biologische Aktivität

2-(Ethoxymethylidene)cyclohexan-1-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and other pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with ethyl orthoformate. The resulting compound can then undergo various modifications to enhance its biological activity. For instance, derivatives can be synthesized through heterocyclization reactions, which have been shown to yield compounds with improved efficacy against various biological targets .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound demonstrated low cytotoxicity towards six different cancer cell lines, including NUGC (gastric cancer), DLDI (colon cancer), HA22T (liver cancer), HEPG2 (liver cancer), HONE1 (nasopharyngeal carcinoma), and MCF (breast cancer) .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| NUGC | >100 | Low |

| DLDI | >100 | Low |

| HA22T | >100 | Low |

| HEPG2 | >100 | Low |

| HONE1 | >100 | Low |

| MCF | >100 | Low |

This data suggests that while the compound may not be highly effective as a standalone anticancer agent, it could serve as a scaffold for further modifications aimed at increasing potency.

The proposed mechanism of action for this compound involves its interaction with key molecular targets, including tyrosine kinases such as c-KIT and VEGFR-2. These interactions can inhibit pathways critical for tumor growth and proliferation .

Case Studies

In a study focusing on the synthesis of novel derivatives from this compound, researchers reported that certain derivatives exhibited significant inhibition against kinases implicated in cancer progression. For example, compounds derived from this precursor displayed enhanced selectivity and reduced adverse effects compared to traditional chemotherapeutics .

Table 2: Inhibition Activity of Derivatives

| Compound ID | Target Kinase | IC50 (µM) |

|---|---|---|

| 5 | c-KIT | 12 |

| 10c | VEGFR-2 | 15 |

| 14a | EGFR | 18 |

These findings indicate that structural modifications can lead to compounds with improved biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.